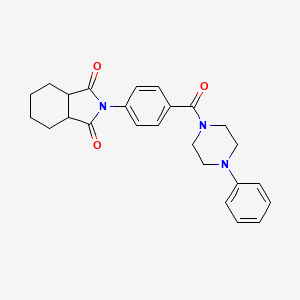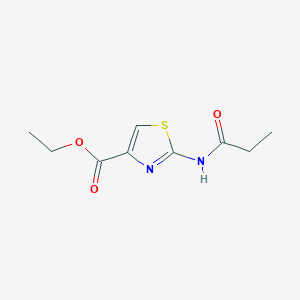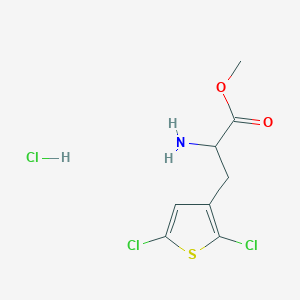
2-(4-(4-phenylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-(4-phenylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as P7C3, is a small molecule that has shown promising results in the field of neuroscience. This compound was first discovered by a team of researchers at the University of Texas Southwestern Medical Center in Dallas, Texas. Since its discovery, P7C3 has been extensively studied for its potential therapeutic applications in a variety of neurodegenerative diseases. In
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
- Structural Characterization : Isoindole-1,3-dione derivatives are subjects of structural characterization studies using NMR spectroscopy and other techniques, which help confirm their chemical structures and provide insights into their physical and chemical properties (Dioukhane et al., 2021).
- Synthesis Techniques : The synthesis of related compounds, such as 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, involves reactions between phthalimide and dibromopropane, followed by treatment with phenylpiperazine, illustrating a method that may be applicable or adaptable to the synthesis of the compound (Ghabbour & Qabeel, 2016).
Applications in Drug Development and Research
- Antimicrobial Activity : Certain isoindoline-1,3-dione derivatives exhibit antimicrobial activities, suggesting the potential for the development of new antimicrobial agents. The structure-activity relationship studies of these compounds can inform the design of derivatives with improved efficacy (Ghabbour & Qabeel, 2016).
- Molecular Docking and Computational Studies : Computational studies, including molecular docking and density functional theory (DFT) analyses, are employed to predict the interaction of these compounds with biological targets and to understand their electronic structures. This approach is crucial for rational drug design and optimization (Ghabbour & Qabeel, 2016).
Chemical and Physical Property Studies
- Photophysical Properties : Studies on the photophysical properties of novel phthalimide derivatives, including solvatochromic behavior and dipole moment estimations, provide insights into their chemical behaviors in different environments. These properties are essential for applications in material science and as fluorescent markers or probes in biological research (Akshaya et al., 2016).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The detailed analysis of crystal structures of arylpiperazine compounds through X-ray diffraction reveals intermolecular interactions, such as π-π interactions and halogen bonding. These studies are important for understanding the solid-state properties of these compounds and their potential applications in crystal engineering and design (Zhou et al., 2017).
Eigenschaften
IUPAC Name |
2-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-23(27-16-14-26(15-17-27)19-6-2-1-3-7-19)18-10-12-20(13-11-18)28-24(30)21-8-4-5-9-22(21)25(28)31/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANKINSQQMKQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-phenylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2768133.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2768134.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2768137.png)
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2768138.png)
![(E)-N,N-dimethyl-N'-(5-(5-methylfuran-2-yl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide](/img/structure/B2768140.png)


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2768147.png)


